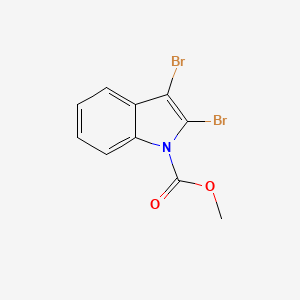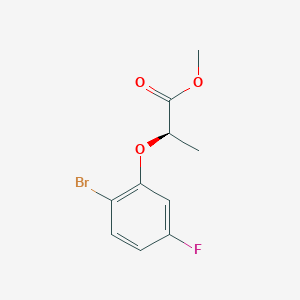
methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenoxy group, which is further connected to a propanoate moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate typically involves the esterification of (2R)-2-(2-bromo-5-fluorophenoxy)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R)-2-(2-chloro-5-fluorophenoxy)propanoate
- Methyl (2R)-2-(2-bromo-4-fluorophenoxy)propanoate
- Methyl (2R)-2-(2-bromo-5-chlorophenoxy)propanoate
Uniqueness
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The (2R) configuration also contributes to its stereochemical properties, which can influence its interactions with chiral environments in biological systems.
Propiedades
Número CAS |
874336-07-9 |
|---|---|
Fórmula molecular |
C10H10BrFO3 |
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3/t6-/m1/s1 |
Clave InChI |
RJCWYKKZQVYFIK-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C(=O)OC)OC1=C(C=CC(=C1)F)Br |
SMILES canónico |
CC(C(=O)OC)OC1=C(C=CC(=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


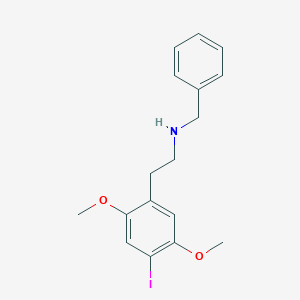

![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

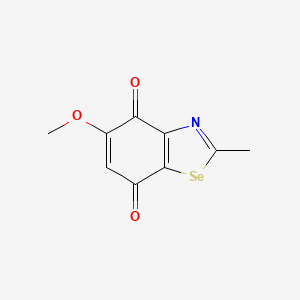
amino}benzonitrile](/img/structure/B14181021.png)
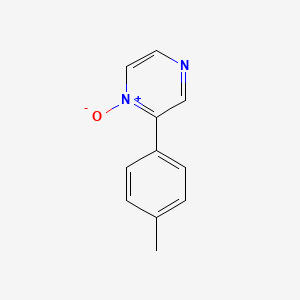

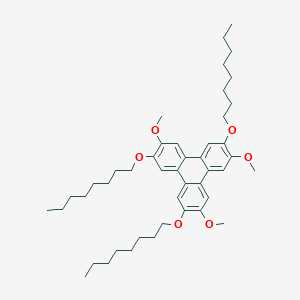
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
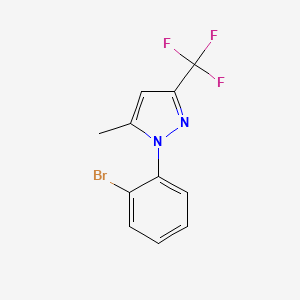
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
